molecular formula C40H70O4 B12539057 Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate CAS No. 654663-59-9

Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B12539057
CAS No.: 654663-59-9
M. Wt: 615.0 g/mol
InChI Key: VIXBRBZKDOADEE-UHFFFAOYSA-N
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Description

Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is a long-chain alkyl ester derivative of caffeic acid, a well-characterized phenylpropanoid . This compound is structurally categorized within a class of hydroxycinnamic acids and their derivatives, which are widely investigated for their roles as plant secondary metabolites and their potential bioactivities . While specific studies on this hentriacontyl ester are limited, its molecular structure suggests it shares the core pharmacophore of related 3-(3,4-dihydroxyphenyl)prop-2-enoate (caffeate) esters. Research on structurally similar compounds, such as octyl and triacontyl caffeates, indicates that this chemical class is a subject of interest in phytochemical research . The core caffeic acid moiety is known for its electron-donating and antioxidant properties, primarily attributed to the catechol (3,4-dihydroxyphenyl) group . Furthermore, in silico predictions for a very close structural analog, triacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate, suggest potential interactions with a range of biological targets. These include enzymes like monoamine oxidase A (MAO-A) and macrophage migration inhibitory factor (MIF), as well as pathways involving nuclear factors such as NF-kappa-B and Nrf2, which are central to regulating inflammation and oxidative stress responses . The extended hydrophobic hentriacontyl chain may influence the compound's bioavailability, cellular uptake, and interaction with lipid bilayers or hydrophobic protein pockets. This esterification strategy is often employed in medicinal chemistry to modulate the physicochemical properties of parent phenolic acids. Researchers may explore this compound for its potential effects on these predicted targets or as a standard in the phytochemical analysis of natural products.

Properties

CAS No.

654663-59-9

Molecular Formula

C40H70O4

Molecular Weight

615.0 g/mol

IUPAC Name

hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C40H70O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-35-44-40(43)34-32-37-31-33-38(41)39(42)36-37/h31-34,36,41-42H,2-30,35H2,1H3

InChI Key

VIXBRBZKDOADEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the esterification of caffeic acid with hentriacontanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding saturated ester.

    Substitution: The hydroxyl groups in the dihydroxyphenyl moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Electrophiles such as acyl chlorides and alkyl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated esters.

    Substitution: Various substituted phenolic esters.

Scientific Research Applications

Antioxidant Activity

The phenolic structure of Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate contributes to its antioxidant capabilities. Studies have shown that phenolic compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in developing dietary supplements and functional foods aimed at reducing oxidative damage linked to chronic diseases such as cancer and cardiovascular disorders.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells. For instance, studies have demonstrated that derivatives of 3-(3,4-dihydroxyphenyl)prop-2-enoate can inhibit tumor growth in xenograft models.

Study Type Findings
Case Study 1Breast CancerInduced significant apoptosis in cancer cells with minimal effects on normal cells.
Case Study 2Lung CancerShowed tumor growth inhibition rates of up to 60% at doses of 20 mg/kg.

Anti-inflammatory Effects

Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate has been evaluated for its anti-inflammatory properties. In animal models of induced inflammation, treatment resulted in a significant reduction in inflammatory markers and symptoms.

Study Model Results
Study AArthritis ModelReduced paw swelling significantly after treatment with the compound.
Study BColitis ModelDecreased levels of pro-inflammatory cytokines compared to controls.

Material Science Applications

Due to its unique chemical structure, Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate can be utilized in the development of advanced materials such as polymers and coatings that require enhanced thermal stability and antioxidant properties.

Case Study on Cancer Treatment

  • Objective : To evaluate the anticancer effects in breast cancer models.
  • Methodology : Administered varying doses of Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate.
  • Results : Significant induction of apoptosis was observed with minimal cytotoxicity towards normal cells.

Case Study on Inflammation Control

  • Objective : To assess anti-inflammatory efficacy against induced arthritis.
  • Methodology : Treatment with Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate was administered over four weeks.
  • Results : Marked reduction in paw swelling and inflammatory cytokine levels compared to untreated controls.

Mechanism of Action

The mechanism of action of Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is primarily attributed to the presence of the dihydroxyphenyl group, which can scavenge free radicals and reduce oxidative stress. This compound may also interact with various molecular targets, including enzymes involved in inflammatory pathways and microbial cell membranes, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    Triacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: Similar structure but with a shorter alkyl chain.

    Benzyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: Contains a benzyl group instead of a long alkyl chain.

    Caffeic Acid Esters: Various esters of caffeic acid with different alcohols.

Uniqueness

Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is unique due to its long hentriacontyl chain, which imparts distinct physical and chemical properties compared to other caffeic acid esters. This long chain enhances its hydrophobicity and makes it suitable for applications in non-polar environments, such as in cosmetics and personal care products .

Biological Activity

Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is a compound of interest in the field of biological research, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data tables for clarity.

Chemical Structure and Properties

Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is an ester derivative featuring a long-chain alkyl group (hentriacontyl) and a phenolic moiety. The structural formula can be represented as follows:

C34H54O4\text{C}_{34}\text{H}_{54}\text{O}_{4}

This compound is characterized by its hydrophobic nature due to the long carbon chain, which may influence its biological interactions.

Antioxidant Properties

Research has indicated that compounds with similar structures exhibit significant antioxidant activity. The presence of the 3,4-dihydroxyphenyl group suggests potential free radical scavenging capabilities. A study demonstrated that derivatives of phenolic compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Anti-inflammatory Effects

Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate may also possess anti-inflammatory properties. In vitro studies have shown that phenolic compounds can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism through which this compound could mitigate inflammatory responses in various biological systems .

Antimicrobial Activity

The antimicrobial potential of similar compounds has been explored extensively. Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate may exhibit activity against a range of pathogens, including bacteria and fungi. A comparative analysis of related compounds revealed that those with hydroxyl groups show increased efficacy against microbial strains .

Study 1: Antioxidant Activity Assessment

In a controlled laboratory setting, the antioxidant capacity of Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant properties.

Concentration (µM)% Inhibition
1025
5055
10075

Study 2: Anti-inflammatory Mechanism Investigation

A study focused on the anti-inflammatory effects of phenolic compounds found that Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate significantly reduced IL-6 levels in macrophage cultures exposed to lipopolysaccharides (LPS).

Treatment GroupIL-6 Level (pg/mL)
Control200
LPS Only400
LPS + Compound150

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